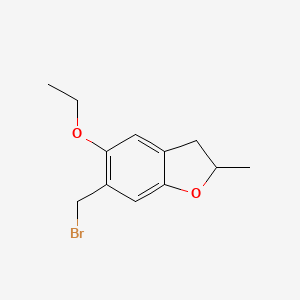
6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This particular compound features a bromomethyl group, an ethoxy group, and a methyl group attached to a dihydrobenzofuran ring, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate reagent to form the benzofuran core.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the benzofuran ring. This is often achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using an ethylating agent like ethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form aldehydes or carboxylic acids, and reduction reactions to form alcohols or alkanes.
Coupling Reactions: The benzofuran ring can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology and Medicine:
Pharmacological Studies: Investigated for potential pharmacological activities, such as antimicrobial, antifungal, and anticancer properties.
Drug Development: Used as a building block in the development of new therapeutic agents.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Employed in the development of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Hydroxymethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran: Contains a hydroxymethyl group, making it less reactive in nucleophilic substitution reactions.
5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran: Lacks the bromomethyl group, resulting in different reactivity and applications.
Uniqueness: The presence of the bromomethyl group in 6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran makes it particularly reactive in nucleophilic substitution reactions, providing a versatile platform for the synthesis of various derivatives. This reactivity distinguishes it from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
6-(bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C12H15BrO2/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
OFZWAQMHRKISHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(=C1)CC(O2)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)
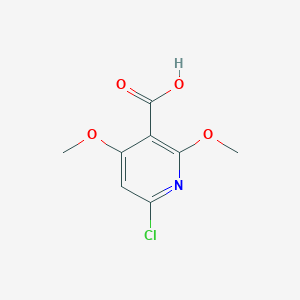

![2-[7,7-Dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13149222.png)
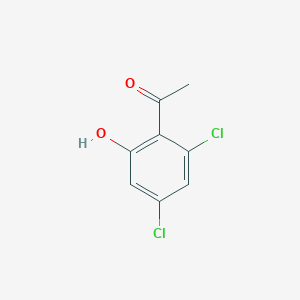


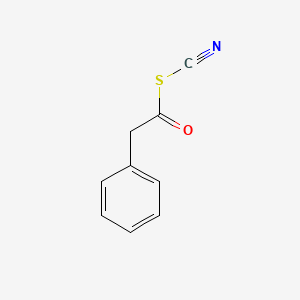
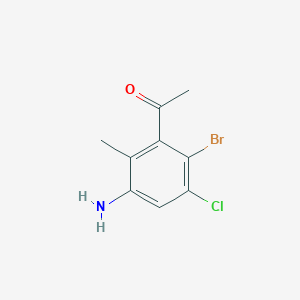
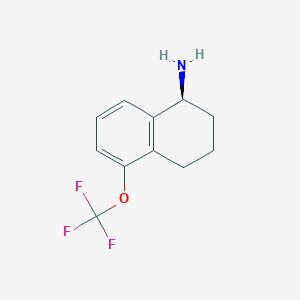
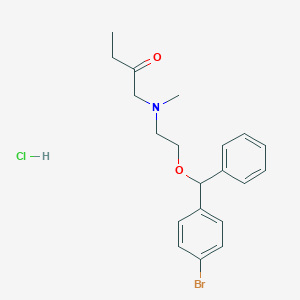


![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
